![molecular formula C15H14N4O2 B404264 N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide CAS No. 307328-07-0](/img/structure/B404264.png)
N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes a pyrazine ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-pyrazinecarbohydrazide and 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide can be compared with other similar compounds, such as:
- N’-[3-(2-methoxyphenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-[3-(2-methoxyphenyl)-2-propenylidene)benzohydrazide
- N’-(3-(2-methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide lies in its specific combination of the pyrazine ring and methoxyphenyl group, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
307328-07-0 |
|---|---|
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-14-7-3-2-5-12(14)6-4-8-18-19-15(20)13-11-16-9-10-17-13/h2-11H,1H3,(H,19,20)/b6-4+,18-8- |
InChI-Schlüssel |
AAJLRXQUJXOGTL-VDZUBFLMSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C=N\NC(=O)C2=NC=CN=C2 |
SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=NC=CN=C2 |
Löslichkeit |
9.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE](/img/structure/B404181.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)
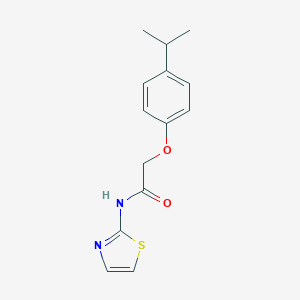
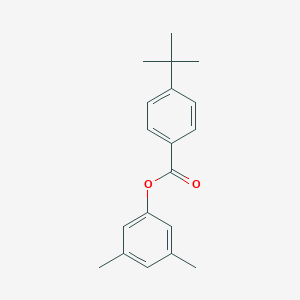
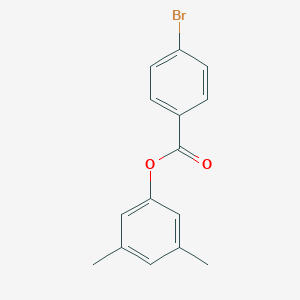
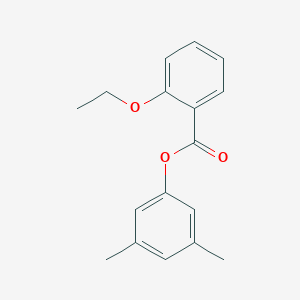
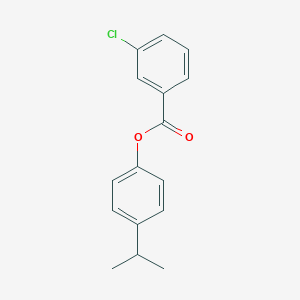
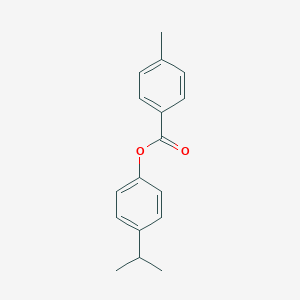
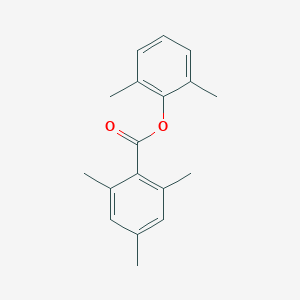
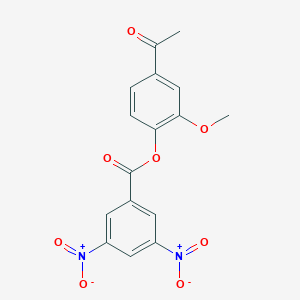
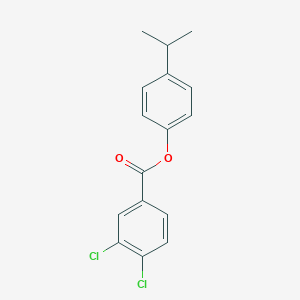
![3-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404200.png)
![N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
![2-(2,4-dichlorophenoxy)-N'-[(3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B404203.png)
